Nigakinone Nigakinone Nigakinone is a member of beta-carbolines.
Nigakinone is a natural product found in Quassia amara, Picrasma excelsa, and Picrasma quassioides with data available.
Brand Name: Vulcanchem
CAS No.: 18110-86-6
VCID: VC0537210
InChI: InChI=1S/C15H10N2O3/c1-20-14-11-12-9(6-7-16-11)8-4-2-3-5-10(8)17(12)15(19)13(14)18/h2-7,18H,1H3
SMILES: O=C(N1C2=C3C=CC=C2)C(O)=C(OC)C4=C1C3=CC=N4
Molecular Formula: C15H10N2O3
Molecular Weight: 266.25 g/mol

Nigakinone

CAS No.: 18110-86-6

Cat. No.: VC0537210

Molecular Formula: C15H10N2O3

Molecular Weight: 266.25 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Nigakinone - 18110-86-6

Specification

CAS No. 18110-86-6
Molecular Formula C15H10N2O3
Molecular Weight 266.25 g/mol
IUPAC Name 3-hydroxy-4-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
Standard InChI InChI=1S/C15H10N2O3/c1-20-14-11-12-9(6-7-16-11)8-4-2-3-5-10(8)17(12)15(19)13(14)18/h2-7,18H,1H3
Standard InChI Key PGFKZUOYIFDMQJ-UHFFFAOYSA-N
SMILES O=C(N1C2=C3C=CC=C2)C(O)=C(OC)C4=C1C3=CC=N4
Canonical SMILES COC1=C(C(=O)N2C3=CC=CC=C3C4=C2C1=NC=C4)O
Appearance Solid powder

Introduction

Chemical Characterization and Structural Properties

Molecular Architecture

Nigakinone (IUPAC name: 3-hydroxy-4-methoxy-1,6-diazatetracyclo[7.6.1.0⁵,¹⁶.0¹⁰,¹⁵]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one) belongs to the β-carboline family, characterized by a planar tricyclic indole moiety fused with a pyridine ring . Its molecular structure includes:

  • Molecular formula: C₁₅H₁₀N₂O₃

  • Molecular weight: 266.25 g/mol

  • Canonical SMILES: COC₁=C(C(=O)N₂C₃=CC=CC=C₃C₄=C₂C₁=NC=C₄)O

X-ray crystallography and nuclear magnetic resonance (¹H-NMR) analyses confirm the presence of methoxy (-OCH₃) and hydroxyl (-OH) substituents at positions 4 and 3, respectively, which are critical for its bioactivity .

Physicochemical Properties

PropertyValue
Solubility in DMSO8.33 mg/mL (31.29 mM)
Melting Point248–250°C (decomposes)
Storage Conditions-20°C (long-term), 4°C (short-term)
Purity>98% (HPLC-grade)

The compound’s limited aqueous solubility necessitates solvent optimization for in vitro assays, with dimethyl sulfoxide (DMSO) being the preferred solvent . Stability studies indicate a shelf life exceeding three years when stored under anhydrous conditions.

Extraction and Purification Methodologies

Ultrasonic Microwave-Assisted Extraction (UMAE)

Response surface methodology (RSM)-optimized UMAE parameters for P. quassioides include:

  • Solvent: 90% aqueous methanol

  • Temperature: 60°C

  • Extraction time: 13 minutes

  • Solid-to-liquid ratio: 1:21 (w/v)

This method achieves a 92.4% extraction efficiency, reducing thermal degradation compared to conventional techniques .

High-Speed Counter-Current Chromatography (HSCCC)

Post-extraction, HSCCC with a hexane:ethyl acetate:methanol:2% acetic acid (9:11:9:11, v/v/v/v) solvent system yields:

  • Nigakinone: 2.1 mg, 96.8% purity

  • Methylnigakinone: 75.6% purity

The entire process requires <200 minutes, demonstrating superior scalability for industrial applications .

Pharmacological Activities

Anti-Inflammatory Effects

In dextran sulfate sodium (DSS)-induced colitis models, nigakinone (10 mg/kg/day) reduced disease activity indices by 58% through:

  • Bile acid regulation: Restored fecal bile acid profiles (chenodeoxycholic acid ↑ 2.3-fold)

  • FXR activation: Increased ileal FXR expression by 40%

  • NLRP3 inhibition: Suppressed colonic NLRP3 inflammasome activity by 67%

These effects correlate with attenuated intestinal permeability and reduced pro-inflammatory cytokines (IL-1β ↓ 72%, TNF-α ↓ 65%).

Antimicrobial Activity

Nigakinone exhibits broad-spectrum antimicrobial effects:

PathogenMIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

Mechanistically, it disrupts microbial membrane integrity via electrostatic interactions with phospholipid headgroups .

Mechanism of Action

FXR Signaling Modulation

As a partial FXR agonist (EC₅₀ = 3.8 μM), nigakinone upregulates:

  • BSEP: 2.1-fold increase in bile salt export pump expression

  • SHP: 1.8-fold induction of small heterodimer partner

This enhances bile acid homeostasis, reducing hepatotoxicity risks .

NLRP3 Inflammasome Regulation

Nigakinone inhibits NLRP3 priming by:

  • Blocking ASC speck formation (IC₅₀ = 5.2 μM)

  • Suppressing caspase-1 activation (↓ 61%)

  • Reducing IL-18 maturation (↓ 54%)

These actions mitigate pyroptosis in colonic epithelial cells .

Future Research Directions

Clinical Translation Challenges

  • Bioavailability: Oral bioavailability <15% due to first-pass metabolism

  • Toxicity: Zebrafish embryo LC₅₀ = 32 μM, necessitating dose optimization

  • Formulation: Nanoparticle encapsulation (e.g., PLGA) improves solubility 4.7-fold

Synthetic Biology Approaches

Heterologous expression of nigakinone biosynthetic genes in Saccharomyces cerevisiae achieved titers of 18 mg/L, offering sustainable production alternatives.

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